

# 2,2-dimethoxy-6-azaspiro[3.4]octane SMILES code

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## Compound of Interest

Compound Name: 2,2-Dimethoxy-6-azaspiro[3.4]octane

CAS No.: 2092515-39-2

Cat. No.: B1480312

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An In-Depth Technical Guide to **2,2-dimethoxy-6-azaspiro[3.4]octane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive technical overview of **2,2-dimethoxy-6-azaspiro[3.4]octane**, a novel spirocyclic scaffold with significant potential in medicinal chemistry. The inherent three-dimensional and conformationally restricted nature of the azaspiro[3.4]octane core offers a compelling alternative to traditional, often "flat," molecular architectures in drug design. This document elucidates the molecule's structural and physicochemical properties, proposes a robust synthetic pathway grounded in established chemical transformations, and explores its potential as a versatile building block for the creation of diverse chemical libraries. The Simplified Molecular-Input Line-Entry System (SMILES) code for this compound is COC1(CC2(C1)CCNC2)OC[1].

## Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Modern drug discovery is increasingly focused on moving beyond "flatland"—the two-dimensional space often occupied by aromatic and heteroaromatic ring systems. Spirocyclic

scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this movement. Their unique three-dimensional topologies provide several advantages:

- **Enhanced Target Selectivity:** The rigid, well-defined spatial arrangement of substituents on a spirocyclic core can lead to more precise interactions with biological targets, improving selectivity and reducing off-target effects.
- **Improved Physicochemical Properties:** Incorporating spirocenters can increase the fraction of  $sp^3$ -hybridized carbons ( $F_{sp^3}$ ), which often correlates with improved solubility, metabolic stability, and reduced toxicity compared to their flat aromatic counterparts.[\[2\]](#)
- **Novel Chemical Space:** Azaspiro[3.4]octanes represent an under-explored area of chemical space, offering opportunities for developing novel intellectual property.[\[2\]](#)[\[3\]](#)

**2,2-dimethoxy-6-azaspiro[3.4]octane** is a particularly noteworthy example. It combines the desirable 3D geometry of the spiro[3.4]octane core with a strategically placed secondary amine for further functionalization and a protected ketone (as a dimethyl ketal) that can be unmasked for subsequent chemical elaboration. These features make it a multifunctional module for building diverse and complex molecules.[\[3\]](#)

## Physicochemical and Structural Properties

The structural and computed physicochemical properties of **2,2-dimethoxy-6-azaspiro[3.4]octane** are summarized below. These parameters are critical for assessing its drug-likeness and potential pharmacokinetic behavior.

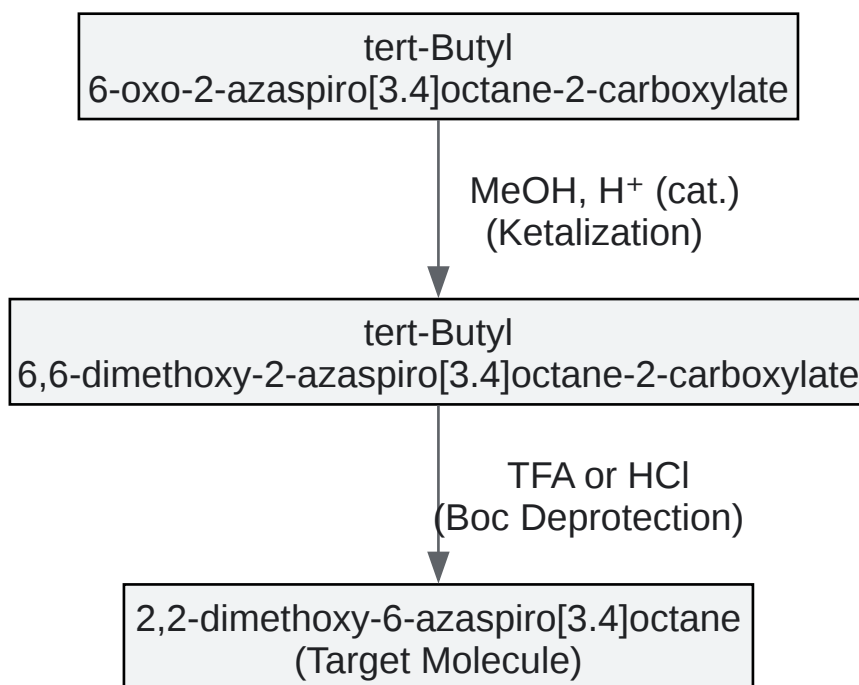
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub>	PubChemLite[1]
Molecular Weight	171.24 g/mol	PubChemLite[1]
SMILES	<chem>COC1(CC2(C1)CCNC2)OC</chem>	PubChemLite[1]
InChIKey	DOIQAESWQCGFLE- UHFFFAOYSA-N	PubChemLite[1]
XLogP (predicted)	0.2	PubChemLite[1]
Monoisotopic Mass	171.12593 Da	PubChemLite[1]

## Synthesis and Mechanistic Rationale

While a specific, documented synthesis for **2,2-dimethoxy-6-azaspiro[3.4]octane** is not readily available in the literature, a logical and scalable synthetic route can be devised based on established methodologies for constructing the parent 2-azaspiro[3.4]octane scaffold.[4][5] The proposed pathway involves the protection of the key nitrogen atom, followed by functionalization of the cyclopentane ring and subsequent deprotection.

## Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis starting from a commercially available precursor.



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Caption: Proposed synthetic pathway for **2,2-dimethoxy-6-azaspiro[3.4]octane**.

## Causality Behind Experimental Choices

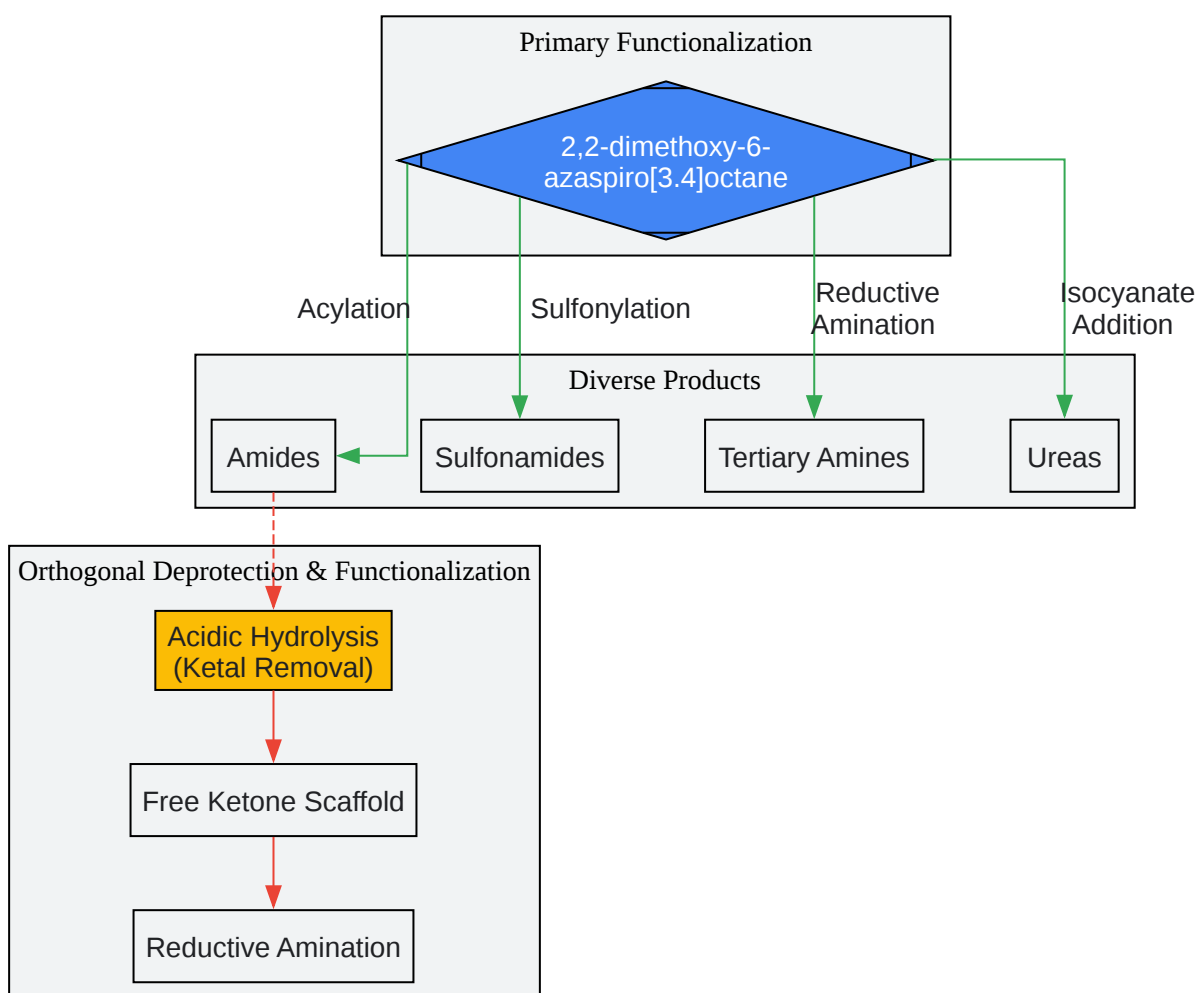
- **Starting Material Selection:** tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is an ideal starting material. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the secondary amine, preventing it from interfering with subsequent reactions. It is stable under a wide range of conditions but can be removed cleanly under acidic conditions.
- **Ketalization:** The conversion of the ketone to a dimethyl ketal is a standard acid-catalyzed reaction. Using methanol as both the reagent and solvent in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl) drives the equilibrium towards the product. This step is crucial as it protects the carbonyl group, which could be reactive in later synthetic steps, and introduces the desired dimethoxy functionality.
- **Deprotection:** The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent are standard and highly effective reagents for this transformation. The

reaction proceeds via cleavage of the tert-butyl carbocation, releasing the free secondary amine of the target molecule.

## Potential Applications in Drug Discovery

The structure of **2,2-dimethoxy-6-azaspiro[3.4]octane** makes it a highly valuable scaffold for library synthesis in drug discovery programs. The secondary amine provides a convenient handle for diversification, while the ketal offers a latent carbonyl group for further, orthogonal functionalization.

## Scaffold Diversification Strategy



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Caption: Diversification potential of the **2,2-dimethoxy-6-azaspiro[3.4]octane** scaffold.

This strategy allows for a two-pronged approach to library generation:

- N-Functionalization: The secondary amine can be readily modified via standard reactions like acylation, sulfonylation, reductive amination, or urea formation to explore the chemical space

around the nitrogen atom.

- **Orthogonal Chemistry:** After N-functionalization, the dimethyl ketal can be hydrolyzed under acidic conditions to reveal the parent ketone. This newly exposed functional group can then undergo a second round of diversification, for example, through Wittig reactions or further reductive aminations, dramatically increasing the molecular complexity and diversity of the resulting library.

## Detailed Experimental Protocols

The following protocols are hypothetical but based on well-established and reliable chemical transformations.

### Protocol 1: Synthesis of tert-Butyl 6,6-dimethoxy-2-azaspiro[3.4]octane-2-carboxylate

- **Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (10.0 g, 44.4 mmol).
- **Reagents:** Add methanol (150 mL) and p-toluenesulfonic acid monohydrate (0.42 g, 2.22 mmol, 0.05 eq).
- **Reaction:** Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) until the solution is neutral or slightly basic.
- **Extraction:** Reduce the volume of methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel to yield the pure ketal.

## Protocol 2: Synthesis of 2,2-dimethoxy-6-azaspiro[3.4]octane (Final Product)

- Setup: To a 100 mL round-bottom flask with a magnetic stir bar, dissolve the purified tert-butyl 6,6-dimethoxy-2-azaspiro[3.4]octane-2-carboxylate (from Protocol 1) in dichloromethane (DCM, 50 mL).
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 15 mL) dropwise over 10 minutes.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
- Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
- Isolation: Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the final product. The product may be obtained as a salt (e.g., hydrochloride) if HCl is used for deprotection and the final basification step is omitted.

## Conclusion

**2,2-dimethoxy-6-azaspiro[3.4]octane** is a promising and versatile building block for medicinal chemistry. Its inherent three-dimensionality, coupled with orthogonal functional handles, provides a robust platform for the synthesis of novel chemical entities. The synthetic route proposed herein is scalable and utilizes standard laboratory transformations, making this scaffold accessible for drug discovery programs aiming to explore novel chemical space and develop drug candidates with improved pharmacological profiles.

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